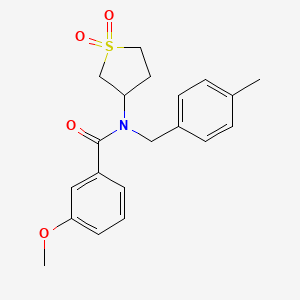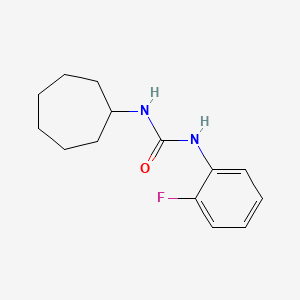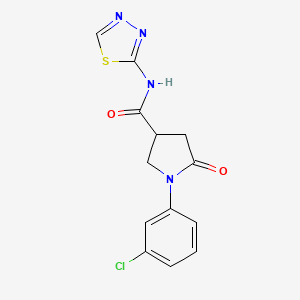
4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide
Overview
Description
4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide, also known as MTQB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide is not fully understood, but it is thought to act on multiple targets within cells. One proposed mechanism is that 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death. 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects
4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has also been shown to inhibit the activity of phosphodiesterase, an enzyme involved in the breakdown of cyclic nucleotides.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide in lab experiments is its potential as a selective anticancer agent. 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been shown to be more effective against cancer cells than normal cells, making it a potential candidate for cancer therapy. However, one limitation of using 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide. One area of interest is its potential as a treatment for inflammatory diseases. Additional research is needed to fully understand the mechanism of action of 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide and its potential as an anti-inflammatory agent. Another area of interest is the development of more soluble forms of 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide, which could make it easier to work with in lab experiments. Finally, further research is needed to fully understand the potential of 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide as an anticancer agent and to develop more effective cancer therapies based on this compound.
Scientific Research Applications
4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has shown potential in various scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide can inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-methoxy-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-7-14-13(15(21)8-10)9-18-17(19-14)20-16(22)11-3-5-12(23-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGENLZANSROTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4388379.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4388385.png)

![3-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4388409.png)
![3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B4388419.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4388432.png)


![N-[4-(4-morpholinyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4388442.png)
![2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4388451.png)
![methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4388452.png)
![N-butyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4388471.png)